Methyl 4,7-Dichloroindole-3-acetate
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Overview
Description
Methyl 4,7-Dichloroindole-3-acetate is a chemical compound with the molecular formula C11H9Cl2NO2 and a molecular weight of 258.1 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 4,7-Dichloroindole-3-acetate typically involves the reaction of 4,7-dichloroindole-3-acetic acid with methanol in the presence of a catalyst. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol, which yields the corresponding methyl ester . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4,7-Dichloroindole-3-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4,7-Dichloroindole-3-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4,7-Dichloroindole-3-acetate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with various receptors and enzymes in biological systems, leading to their diverse biological activities . The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 4,7-Dichloroindole-3-acetate can be compared with other similar compounds, such as:
Methyl 5,7-Dichloroindole-3-acetate: Similar in structure but with different chlorine substitution patterns, leading to different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.
Other halogenated indole derivatives: These compounds share the indole core structure but differ in their halogen substitutions, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H9Cl2NO2 |
---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
methyl 2-(4,7-dichloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-16-9(15)4-6-5-14-11-8(13)3-2-7(12)10(6)11/h2-3,5,14H,4H2,1H3 |
InChI Key |
VDNXOYDZGWXRLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
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